molecular formula C43H72Cl2P2RuS B3137311 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 437767-65-2

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

Cat. No.: B3137311
CAS No.: 437767-65-2
M. Wt: 855 g/mol
InChI Key: UDWHYAPPVOEOMP-UHFFFAOYSA-L
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Description

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is a coordination complex featuring ruthenium as the central metal atom, coordinated to two tricyclohexylphosphine ligands and a phenylthio-methylene group. This compound is notable for its use in various chemical reactions, particularly in organic synthesis and catalysis.

Synthetic Routes and Reaction Conditions:

  • Grubbs Catalyst Synthesis: The compound can be synthesized by reacting tricyclohexylphosphine with ruthenium chloride in the presence of phenylthio-methylene ligands under controlled conditions.

  • Industrial Production Methods: Large-scale production typically involves similar methods to those used in laboratory synthesis but with optimized reaction conditions to increase yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride.

  • Substitution: Substitution reactions involve the replacement of ligands, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, oxygen, or other mild oxidants.

  • Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.

  • Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation typically yields oxo-ruthenium complexes.

  • Reduction can produce hydrido-ruthenium complexes.

  • Substitution reactions can result in various ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in olefin metathesis reactions, which are crucial for forming carbon-carbon double bonds. Biology: It has applications in bioinorganic chemistry, studying metalloenzyme mimics and their interactions with biological molecules. Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer drugs. Industry: The compound is used in the petrochemical industry for the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through its ability to act as a catalyst in various chemical reactions. The ruthenium center facilitates the formation and cleavage of chemical bonds, while the tricyclohexylphosphine ligands stabilize the complex and enhance its reactivity. The phenylthio-methylene group plays a crucial role in the specificity and selectivity of the reactions.

Molecular Targets and Pathways Involved:

  • Olefin Metathesis: The compound targets olefins, facilitating the exchange of substituents between different olefins.

  • Redox Reactions: It participates in electron transfer processes, influencing redox states of other molecules.

Comparison with Similar Compounds

  • Bis(tricyclohexylphosphine)palladium(0)

  • Bis(tricyclohexylphosphine)nickel(II) chloride

  • Grubbs Catalyst (1st Generation)

Uniqueness:

  • Higher Stability: Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is more stable under various reaction conditions compared to similar compounds.

  • Enhanced Reactivity: Its reactivity in olefin metathesis reactions is superior, making it a preferred catalyst in many industrial applications.

This compound's unique properties and versatile applications make it a valuable tool in both research and industry. Its ability to catalyze a wide range of reactions and its stability under various conditions highlight its importance in advancing chemical science.

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Properties

IUPAC Name

dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWHYAPPVOEOMP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017385
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219770-99-7
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 2
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 3
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 4
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 5
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 6
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

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